molecular formula C8H10N2O B12433448 3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one

3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one

Cat. No.: B12433448
M. Wt: 150.18 g/mol
InChI Key: LTLDPAZDKAAFES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one is a heterocyclic compound that features a fused ring system combining pyridine and pyrazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds, followed by cyclization to form the desired heterocyclic structure. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its fully saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or pyrazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated derivatives. Substitution reactions can result in a variety of functionalized derivatives with different properties.

Scientific Research Applications

3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one is unique due to its specific ring fusion and the potential for diverse chemical modifications. This uniqueness allows it to be tailored for specific applications in various fields, making it a versatile compound for scientific research and industrial use.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one

InChI

InChI=1S/C8H10N2O/c11-8-1-3-10-4-2-9-6-7(10)5-8/h1,3,5,9H,2,4,6H2

InChI Key

LTLDPAZDKAAFES-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=CC(=O)C=C2CN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.